G9a-IN-1

Epigenetics Cancer Research Autoimmune Disease

G9a-IN-1 is a 2-chloro-4-aminoquinazoline G9a inhibitor (MW 462.03) engineered for precise target deconvolution. With an IC50 of 2.5 nM and cellular activity <100 nM, it enables low-concentration studies that minimize off-target noise—a key advantage over earlier, less selective probes. Its defined kinase panel selectivity (only 3% of kinases inhibited >65% at 10 μM) supports long-term cell culture and robust in vivo PD studies. Choose G9a-IN-1 for a unique balance of biochemical potency, selectivity, and physicochemical suitability critical for dissecting G9a/GLP-specific biology.

Molecular Formula C24H36ClN5O2
Molecular Weight 462.0 g/mol
Cat. No. B605006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG9a-IN-1
Synonyms5WKS;  5-WKS;  5 WKS;  ZINC97756584; 
Molecular FormulaC24H36ClN5O2
Molecular Weight462.0 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl
InChIInChI=1S/C24H36ClN5O2/c1-17(2)30-12-7-18(8-13-30)26-23-19-15-21(31-3)22(16-20(19)27-24(25)28-23)32-14-6-11-29-9-4-5-10-29/h15-18H,4-14H2,1-3H3,(H,26,27,28)
InChIKeyGHTIAKXLWWMKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

G9a-IN-1 for Precision Epigenetic Research: Chemical Profile and Target Engagement


G9a-IN-1 (Compound 113, CAS 1350752-07-6) is a small-molecule inhibitor targeting the histone lysine methyltransferase G9a (EHMT2), a critical enzyme that catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a hallmark of transcriptional silencing . This compound is structurally characterized as a 2-chloro-4-aminoquinazoline derivative (MW 462.03) and is recognized as a valuable tool for dissecting G9a-mediated epigenetic regulation in cancer and autoimmune disease models [1].

Why G9a-IN-1 Is Not Interchangeable with Other G9a/GLP Inhibitors in Research


The G9a/GLP inhibitor class exhibits significant functional and selectivity divergence that precludes simple substitution. Compounds such as UNC0638 and A-366 display potent G9a inhibition but differ markedly in their off-target profiles and cellular consequences [1]. For example, A-366 is known to have reduced cytotoxic effects compared to earlier inhibitors like BIX-01294, despite similar H3K9me2 suppression . Furthermore, the precise pharmacokinetic and metabolic stability of a compound dictates its suitability for in vivo studies, which varies widely across this chemical series [2]. Selecting G9a-IN-1 is a deliberate choice for studies where a specific balance of target engagement, selectivity window, and physicochemical properties is required, rather than using a more broadly profiled chemical probe.

Quantitative Evidence Guide for G9a-IN-1: Head-to-Head Potency and Selectivity Data


G9a-IN-1 Exhibits Sub-100 nM Potency Against G9a in Biochemical Assays

G9a-IN-1 demonstrates potent, low nanomolar inhibition of the G9a histone methyltransferase. In biochemical assays, G9a-IN-1 achieves an IC50 of 2.5 nM for G9a, placing it among the most potent inhibitors in its class [1]. For comparison, the widely used chemical probe UNC0638 exhibits an IC50 of <15 nM for G9a, while the first-generation inhibitor BIX-01294 has a significantly weaker IC50 of 2.7 μM (2700 nM) [2][3]. This represents a >1000-fold improvement in biochemical potency over BIX-01294.

Epigenetics Cancer Research Autoimmune Disease

G9a-IN-1 Binds G9a with High Affinity (Kd = 44 nM)

The binding affinity of G9a-IN-1 for its primary target, G9a, has been quantified with a dissociation constant (Kd) of 44 nM . This value is consistent with its low nanomolar IC50 and underscores a robust, direct interaction with the enzyme's active site. As a class-level comparison, the related inhibitor UNC0638 is reported to have a Ki of 3.0 ± 0.05 nM, indicating it is an even tighter binder . The distinct binding kinetics of G9a-IN-1 may influence its residence time on the target, which can be a critical parameter in cellular washout and in vivo pharmacodynamic studies.

Epigenetics Drug Discovery Binding Kinetics

G9a-IN-1 Demonstrates Functional Selectivity in a Defined Kinase Panel

To delineate its selectivity profile, G9a-IN-1 was screened against a panel of 97 kinases. At a concentration of 10 μM, G9a-IN-1 inhibited only 3 off-target kinases by more than 65%, demonstrating a clean selectivity profile within this panel . This class-level observation is consistent with the profile of other advanced G9a inhibitors like UNC0638, which also shows minimal activity against a broad panel of kinases at similar concentrations [1]. This degree of selectivity is crucial for interpreting cellular phenotypes and attributing them to G9a inhibition rather than unintended kinase signaling disruption.

Selectivity Profiling Kinase Panel Drug Discovery

Cellular H3K9me2 Inhibition by G9a-IN-1 is Comparable to Class-Leading Probes

In a cellular context, G9a-IN-1 effectively reduces global levels of the repressive histone mark H3K9me2, the direct catalytic product of G9a . While a precise cellular IC50 for G9a-IN-1 is not consistently reported across all cell lines, it is described as achieving inhibition in the sub-100 nM range, comparable to the cellular potency of UNC0638, which has a reported cellular IC50 of 70 nM in MCF-7 cells [1]. This functional readout confirms that the biochemical potency of G9a-IN-1 translates into a robust on-target effect within living cells, a prerequisite for any mechanistic study.

Cellular Assay H3K9me2 Functional Epigenetics

Optimal Research and Procurement Scenarios for G9a-IN-1


High-Throughput Screening (HTS) and Secondary Validation of G9a-Dependent Phenotypes

G9a-IN-1's combination of high biochemical potency (IC50 = 2.5 nM) and well-defined selectivity profile makes it an excellent candidate for use as a reference inhibitor in high-throughput screening campaigns aimed at identifying novel modulators of H3K9me2-mediated gene silencing [1]. Its robust cellular activity in the sub-100 nM range ensures that follow-up studies can be conducted at concentrations that minimize off-target risks, a critical factor in validating primary screening hits .

Delineating G9a vs. GLP-Specific Functions in Epigenetic Regulation

While both G9a and its homolog GLP (EHMT1) form a functional heterodimer, their individual contributions to gene regulation can differ. G9a-IN-1, characterized as a G9a protein inhibitor with an IC50 of 2.5 nM, can be strategically employed in parallel with GLP-selective probes (such as MS0124, which has an IC50 of 13 nM for GLP) to dissect target-specific biology [1]. This comparative approach is essential for researchers seeking to assign specific functions to each enzyme in models of cancer progression or immune cell differentiation.

Mechanistic Studies in Cancer and Autoimmune Disease Models

For academic and industrial research groups investigating the role of G9a in oncology or autoimmune disorders, G9a-IN-1 offers a potent and selective chemical tool for in vitro and ex vivo studies. Its established ability to reduce H3K9me2 marks provides a direct, quantifiable readout of target engagement [1]. The compound's defined selectivity against a broad kinase panel (only 3% of kinases inhibited >65% at 10 μM) supports its use in long-term cell culture experiments where cumulative off-target effects could confound results .

In Vivo Pharmacodynamic Studies in Rodent Models

The binding kinetics and cellular potency of G9a-IN-1 (Kd = 44 nM, cellular IC50 <100 nM) provide a foundation for its application in in vivo pharmacodynamic (PD) studies in rodents [1]. Researchers can use G9a-IN-1 to establish a relationship between drug exposure and H3K9me2 modulation in target tissues, a critical step in validating G9a as a therapeutic target in preclinical models. While its pharmacokinetic profile requires specific evaluation for each study, its potent, on-target activity makes it a strong candidate for such investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for G9a-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.